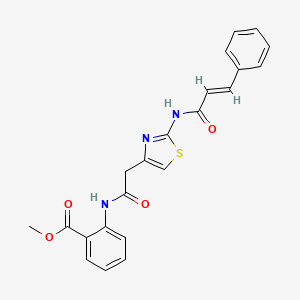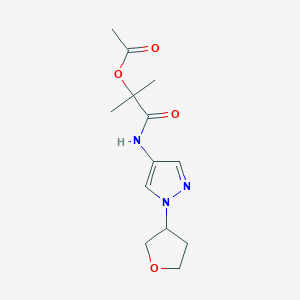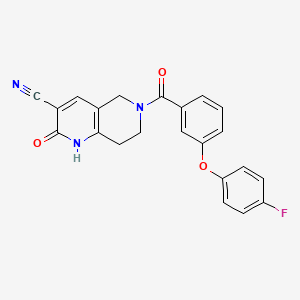![molecular formula C15H17ClN2OS B2876194 N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride CAS No. 1427876-00-3](/img/structure/B2876194.png)
N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring adds to the structural diversity of the molecule .Aplicaciones Científicas De Investigación
1. Potent and Selective Met Kinase Inhibitors
Compounds similar to N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride have been identified as potent and selective Met kinase inhibitors. These compounds have shown promise in inhibiting tumor growth in Met-dependent human gastric carcinoma models and have advanced into clinical trials due to their excellent efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
2. Antidepressant and Nootropic Agents
Research has shown that certain pyridine-4-carboxamides, which are structurally related to this compound, possess antidepressant and nootropic activities. These compounds have demonstrated significant antidepressant activity in mice models, highlighting their potential as central nervous system (CNS) active agents (Thomas et al., 2016).
3. Spectroscopic Studies for Identification and Derivatization
Studies have explored the use of NMR, IR, and X-ray diffraction techniques to identify and characterize derivatives of compounds similar to this compound. These spectroscopic methods are crucial for understanding the structural and chemical properties of such compounds (Nycz et al., 2016).
4. Development of Anticancer Drugs
Compounds structurally related to this compound have been evaluated for their potential as anticancer drugs. These include small molecule histone deacetylase (HDAC) inhibitors, which have shown effectiveness in blocking cancer cell proliferation and inducing apoptosis. Such compounds have entered clinical trials and show promise in cancer treatment (Zhou et al., 2008).
5. Pharmaceutical Synthesis
The compound has been studied in the context of pharmaceutical synthesis, particularly in the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. These studies are essential for developing new pharmaceutical compounds and understanding their chemical behavior (Gazizov et al., 2015).
6. Crystal and Molecular Structure Analysis
Research on compounds similar to this compound includes the analysis of crystal and molecular structures. Such studies are vital for the development of pharmaceuticals, as they provide detailed information on the compound's structural characteristics (Chen et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiophene ring system, another component of the compound, exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have biological activity .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds .
Propiedades
IUPAC Name |
N-(2-thiophen-2-ylphenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS.ClH/c18-15(13-7-3-9-16-13)17-12-6-2-1-5-11(12)14-8-4-10-19-14;/h1-2,4-6,8,10,13,16H,3,7,9H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTOEJIAUGLBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2876113.png)






![Methyl 1-[(cyanomethyl)(propyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2876125.png)


![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2876128.png)
![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)
![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2876130.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2876131.png)